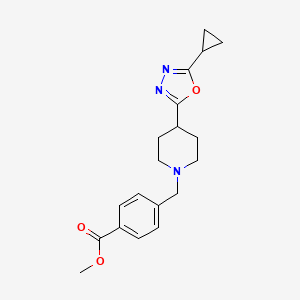

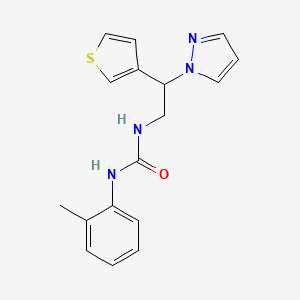

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a novel compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of urea derivatives and has shown promising results in various studies.

Applications De Recherche Scientifique

Hydrogel Formation and Material Science Applications

Anion Tuning of Hydrogel Properties : A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the ability to form hydrogels in acidic conditions. The rheological and morphological characteristics of these gels can be finely tuned by varying the anion type, showcasing potential applications in material science for creating customized hydrogel materials with specific mechanical properties (Lloyd & Steed, 2011).

Chemical Synthesis and Derivative Exploration

Synthesis of Pyridine and Naphthyridine Derivatives : Research into the synthesis of novel pyridine and naphthyridine derivatives, including compounds with thiophene motifs similar to the target compound, highlights the versatility of pyrazole-based structures in creating diverse chemical entities. These efforts contribute to the development of new compounds with potential applications in various fields, including pharmacology and materials science (Abdelrazek et al., 2010).

Biological Activity and Pharmacological Potential

Inhibition of MAP Kinase p38α : A study focusing on the design and synthesis of N-pyrazole, N'-thiazole-ureas revealed potent inhibitors of p38α mitogen-activated protein kinase. This research underscores the therapeutic potential of pyrazole-based compounds in modulating biological pathways critical for inflammatory responses and other cellular processes (Getlik et al., 2012).

Anti-Tumor and Anti-Angiogenic Activities

Identification of Anti-Angiogenic Compounds : The study of 5-pyrazolyl-ureas, particularly a compound named GeGe-3, has revealed significant anti-angiogenic properties. Functional proteomics approaches identified calreticulin as a principal target, providing insights into the mechanism of action of these compounds in inhibiting angiogenesis, a process critical in tumor growth and metastasis (Morretta et al., 2021).

Corrosion Inhibition

Pyran Derivatives as Corrosion Inhibitors : Research into pyran derivatives, including pyrazole-incorporated compounds, has demonstrated their effectiveness in inhibiting the corrosion of mild steel in industrial applications. This highlights the potential of such compounds in extending the lifespan of metal components in harsh chemical environments (Dohare et al., 2017).

Propriétés

IUPAC Name |

1-(2-methylphenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-13-5-2-3-6-15(13)20-17(22)18-11-16(14-7-10-23-12-14)21-9-4-8-19-21/h2-10,12,16H,11H2,1H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMRPXPXTIHLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2567978.png)

![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2567987.png)

![methyl 1-[5-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinyl]-5-pentyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567996.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2567997.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclohexylacetamide](/img/structure/B2567999.png)